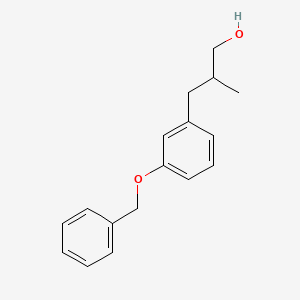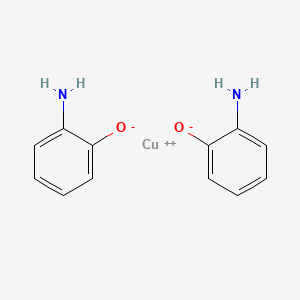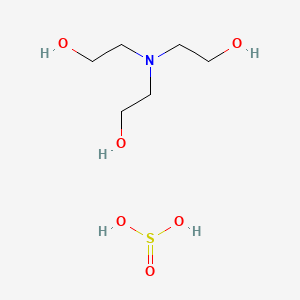
Ethanol, 2,2',2''-nitrilotris-, sulfite (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is a chemical compound with the molecular formula C6H15NO3.H2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes three ethanol groups bonded to a central nitrogen atom, forming a nitrilotris-ethanol backbone, with a sulfite group as the counter ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) typically involves the reaction of triethanolamine with sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C6H15NO3} + \text{H2SO3} \rightarrow \text{C6H15NO3.H2O3S} ]
Industrial Production Methods
In industrial settings, the production of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves large-scale synthesis using similar reaction conditions. The process includes the careful addition of sulfurous acid to triethanolamine, followed by purification steps to isolate the final product. The reaction is typically conducted in a controlled environment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonate derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include sulfonate derivatives, reduced amines, and substituted ethanolamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including esterification and polymerization.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent in enzyme reactions.
Industry: It is employed as a surfactant, emulsifier, and corrosion inhibitor in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves its interaction with molecular targets through its ethanol and sulfite groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their stability and activity. The nitrilotris-ethanol backbone allows for multiple points of interaction, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine sulfate: Similar in structure but with a sulfate group instead of a sulfite group.
Triethanolamine phosphate: Contains a phosphate group, used in different applications.
Diethanolamine sulfite: Lacks one ethanol group, leading to different chemical properties.
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is unique due to its specific combination of ethanol and sulfite groups, which provides distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
29340-79-2 |
|---|---|
Molekularformel |
C6H17NO6S |
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |
InChI |
InChI=1S/C6H15NO3.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-4(2)3/h8-10H,1-6H2;(H2,1,2,3) |
InChI-Schlüssel |
YMRKWTHZKSAVSR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCO.OS(=O)O |
Verwandte CAS-Nummern |
38664-32-3 61542-02-7 102-71-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



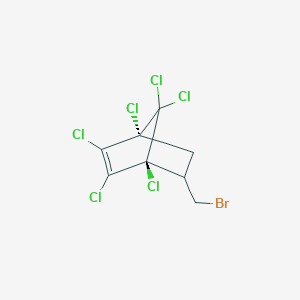
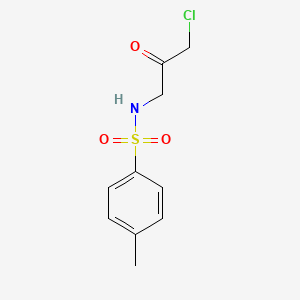
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
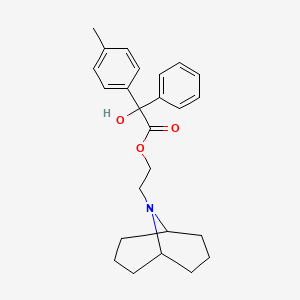
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
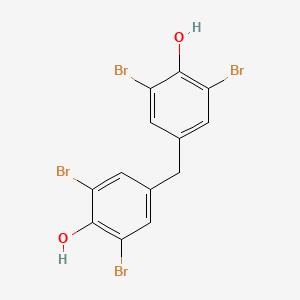

![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)


